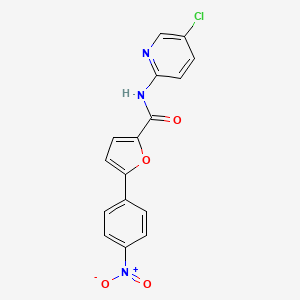
N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide, also known as Clofencet, is a chemical compound that belongs to the class of furan derivatives. It is a synthetic organic compound that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide has also been used as a tool compound for studying the role of various enzymes and proteins in biological systems.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in biological systems. For example, N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide has also been shown to reduce inflammation in various animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also a relatively stable compound that can be stored for long periods of time. However, N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide also has some limitations. For example, it is a highly toxic compound that requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide. One direction is to further investigate its potential applications in cancer therapy. Another direction is to study its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide and to identify its molecular targets. Finally, the development of new synthetic methods for N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide may lead to the discovery of new derivatives with improved biological activities.
Métodos De Síntesis
N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide can be synthesized by reacting 5-chloro-2-pyridinylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then cyclized with furfurylamine in the presence of a catalyst such as palladium on carbon. The final product is obtained by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-(4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O4/c17-11-3-8-15(18-9-11)19-16(21)14-7-6-13(24-14)10-1-4-12(5-2-10)20(22)23/h1-9H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABABYKGHZGMNFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]-N,N-dimethylacetamide](/img/structure/B5718987.png)
![1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)
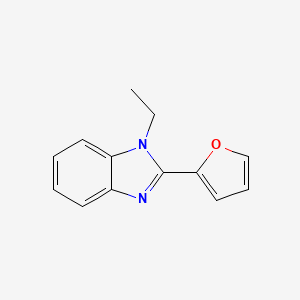
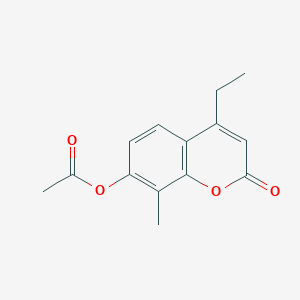
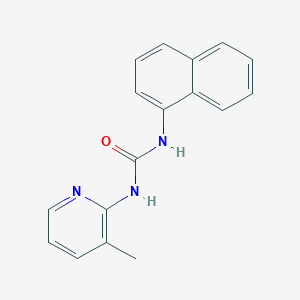
![6-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5719026.png)

![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)

![2-[(2-chloro-6-nitrobenzyl)thio]-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719060.png)
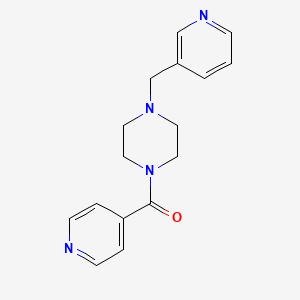
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5719066.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5719078.png)
![2-(4-morpholinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5719084.png)